SARS-CoV-2 3CLpro-IN-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .
科学的研究の応用
SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the 3C-like protease.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2.
Medicine: Potential therapeutic agent for treating COVID-19.
Industry: Used in the development of antiviral drugs and diagnostic tools.
作用機序
SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .
類似化合物との比較
Similar Compounds
Similar compounds include other 3C-like protease inhibitors such as:
Nirmatrelvir: A covalent inhibitor approved for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor also used for COVID-19 treatment.
Uniqueness
SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .
特性
分子式 |
C17H13ClN2OS |
---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
InChIキー |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。